Cas no 87488-64-0 (2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)

2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with a reactive sulfonyl chloride group attached to a benzene ring substituted with a 1,2-oxazole moiety. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds. Its key advantages include high reactivity in nucleophilic substitution reactions, enabling efficient derivatization for pharmaceutical and agrochemical applications. The presence of the 1,2-oxazole ring enhances structural diversity, making it valuable for designing biologically active molecules. The compound is typically handled under anhydrous conditions due to its moisture sensitivity. Its purity and stability are critical for consistent performance in synthetic workflows.
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride structure
87488-64-0 structure
Product name:2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
CAS No:87488-64-0
MF:C9H6ClNO3S
Molecular Weight:243.666840076447
CID:4663487
PubChem ID:13489811

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-(isoxazol-5-yl)benzene-1-sulfonyl chloride(WXC09362)
    • 2-(isoxazol-5-yl)benzene-1-sulfonyl chloride
    • 2-(1,2-oxazol-5-yl)benzenesulfonyl chloride
    • 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
    • インチ: 1S/C9H6ClNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-6-11-14-8/h1-6H
    • InChIKey: JMEYKLPFXXZHEE-UHFFFAOYSA-N
    • SMILES: C1(S(Cl)(=O)=O)=CC=CC=C1C1ON=CC=1

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-127796-5.0g
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
87488-64-0 95%
5g
$2858.0 2023-05-26
Chemenu
CM413565-250mg
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
87488-64-0 95%+
250mg
$545 2023-01-06
Enamine
EN300-127796-5g
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
87488-64-0 95%
5g
$2858.0 2023-11-13
Aaron
AR01A5TK-100mg
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
87488-64-0 95%
100mg
$496.00 2025-02-09
Enamine
EN300-127796-1g
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
87488-64-0 95%
1g
$986.0 2023-11-13
1PlusChem
1P01A5L8-5g
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
87488-64-0 95%
5g
$3595.00 2024-04-20
1PlusChem
1P01A5L8-50mg
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
87488-64-0 95%
50mg
$290.00 2025-03-04
Enamine
EN300-127796-5000mg
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
87488-64-0 95.0%
5000mg
$2858.0 2023-10-01
A2B Chem LLC
AV52620-500mg
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
87488-64-0 95%
500mg
$844.00 2024-04-19
A2B Chem LLC
AV52620-250mg
2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
87488-64-0 95%
250mg
$548.00 2024-04-19

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 関連文献

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chlorideに関する追加情報

Professional Introduction to 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride (CAS No. 87488-64-0)

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 87488-64-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile applications in synthetic chemistry, particularly in the modification and functionalization of aromatic structures. The presence of a 1,2-oxazole moiety in its molecular framework introduces unique reactivity and potential biological activity, making it a valuable intermediate in the development of novel therapeutic agents.

The structural composition of 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group at the first position and an oxazole ring at the fifth position. This arrangement confers distinct chemical properties that are exploited in various synthetic pathways. The sulfonyl chloride functionality is highly reactive towards nucleophiles, facilitating the introduction of diverse substituents onto the benzene ring. This reactivity is particularly useful in constructing complex molecular architectures, which are often required in drug design.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their prevalence in bioactive molecules. The 1,2-oxazole scaffold is one such heterocycle that has demonstrated promise in multiple pharmacological applications. Studies have shown that oxazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this moiety into 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride enhances its potential as a building block for drug discovery efforts.

The pharmaceutical industry has increasingly relied on sulfonyl chlorides as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). These compounds serve as versatile reagents for introducing sulfonyl groups into target molecules, which can modulate biological pathways and improve therapeutic efficacy. The reactivity of the sulfonyl chloride group allows for efficient coupling with amines, alcohols, and other nucleophiles, enabling the construction of sulfonamides and other pharmacologically relevant derivatives.

Recent advancements in synthetic methodologies have further highlighted the utility of 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce various functional groups onto the benzene ring while preserving the integrity of the oxazole moiety. These techniques have enabled chemists to access novel derivatives with tailored biological properties, expanding the pharmacological landscape.

Moreover, computational studies have played a crucial role in understanding the electronic and steric properties of 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride. Molecular modeling techniques have provided insights into how this compound interacts with biological targets, aiding in the rational design of more effective drugs. By predicting binding affinities and optimizing molecular interactions, researchers can accelerate the development process and reduce experimental trial-and-error.

The synthesis of 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common approach involves the sulfonylation of 2-hydroxybenzoic acid followed by cyclization to form the oxazole ring. Subsequent chlorination yields the desired sulfonyl chloride derivative. This synthetic route is advantageous due to its scalability and compatibility with industrial production standards.

In conclusion,2-(1,2-oxazol-5-yb enzene-b enzoylsulphonyl chlonde (CAS No. 87488-b4-b0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance is expected to grow further, contributing to innovative therapeutic solutions across various medical disciplines.

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